N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine
Description
N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and is substituted with a 3-methylpyridin-2-yl group and two phenyl groups
Properties
CAS No. |
62219-41-4 |
|---|---|
Molecular Formula |
C23H18N2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-4,6-diphenylthiopyran-2-imine |
InChI |
InChI=1S/C23H18N2S/c1-17-9-8-14-24-23(17)25-22-16-20(18-10-4-2-5-11-18)15-21(26-22)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
WTXLLEULHAARLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N=C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine typically involves multi-step organic reactions. One common method includes the formation of the thiopyran ring through a cyclization reaction. The starting materials often include 3-methylpyridine and phenyl-substituted precursors. The reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: Known for its activity as an NF-κB activator.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity
Uniqueness
N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine stands out due to its unique thiopyran ring structure and the specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
